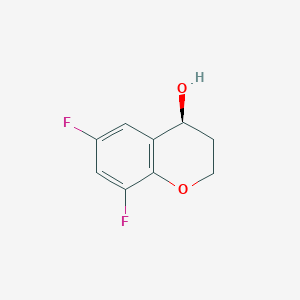

(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Description

Chemical Classification and Nomenclature

This compound belongs to the benzopyran family, which constitutes a privileged class of heterocyclic compounds in medicinal chemistry. According to current International Union of Pure and Applied Chemistry nomenclature, the systematic name for this compound is (4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol, reflecting the preferred benzopyran designation over the traditional chromene terminology. The compound is characterized by its fused benzene and pyran ring system, with the numbering system following standard naphthalene-like nomenclature where the oxygen atom's position determines the classification as 1-benzopyran rather than 2-benzopyran.

The molecular structure of this compound can be represented by the molecular formula C9H8F2O2, with a molecular weight of 186.15-186.16 grams per mole. The compound is registered under multiple Chemical Abstracts Service numbers, including 1270301-86-4 and 773101-62-5, reflecting different stereochemical or structural considerations in various databases. The PubChem Compound Identifier for this substance is 64984807, facilitating its identification and retrieval in chemical databases.

| Property | Value |

|---|---|

| Molecular Formula | C9H8F2O2 |

| Molecular Weight | 186.15-186.16 g/mol |

| PubChem CID | 64984807 |

| InChI Key | YIYJSJWWXNXVNN-QMMMGPOBSA-N |

| IUPAC Name | (4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol |

| CAS Numbers | 1270301-86-4, 773101-62-5 |

The stereochemical designation (4S) indicates the specific spatial arrangement of substituents around the chiral carbon at position 4, which bears the hydroxyl group. This stereochemical specification is crucial for understanding the compound's biological activity and potential therapeutic applications, as different stereoisomers can exhibit vastly different pharmacological profiles.

Historical Context in Benzopyran Research

The benzopyran scaffold has occupied a central position in natural product chemistry and drug discovery for several decades, with its significance rooted in the widespread occurrence of benzopyran-containing compounds in nature. Natural benzopyrans include essential nutrients such as tocopherols and tocotrienols, which constitute vitamin E, and are found in various food sources including nuts, seeds, and leafy green vegetables. These naturally occurring compounds established the foundation for understanding the biological importance of the benzopyran framework and its potential for pharmaceutical development.

Research into benzopyran derivatives gained momentum in the latter half of the twentieth century as scientists recognized their diverse biological activities. The development of synthetic methodologies for constructing benzopyran frameworks has been driven by the need to access compounds with enhanced stability, selectivity, and potency compared to their natural counterparts. Historical studies have demonstrated that benzopyran derivatives exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.

The specific interest in fluorinated benzopyran derivatives emerged from the broader recognition of fluorine's unique properties in medicinal chemistry. Early investigations into fluorinated organic compounds revealed that the strategic incorporation of fluorine atoms could dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. The development of this compound represents a convergence of these two research areas, combining the proven biological activity of benzopyran scaffolds with the advantageous properties imparted by fluorine substitution.

Significance in Fluorinated Organic Chemistry

The incorporation of fluorine atoms into organic molecules has become a cornerstone strategy in modern drug design, with fluorinated compounds representing a significant proportion of contemporary pharmaceuticals. This compound exemplifies the sophisticated application of fluorination principles to enhance molecular properties. The positioning of fluorine atoms at the 6 and 8 positions of the benzopyran framework is strategically designed to maximize the benefits of fluorine substitution while maintaining the core structural integrity of the parent scaffold.

Fluorine's high electronegativity, rated at 4.0 on the Pauling scale, creates the strongest bond in organic chemistry when bonded to carbon. This exceptional bond strength contributes to enhanced metabolic stability, as the carbon-fluorine bond is highly resistant to enzymatic cleavage. The electronegativity of fluorine also influences the overall dipole moment of the molecule and can significantly alter the compound's acid-base properties through inductive effects. In the case of this compound, these effects contribute to its distinct chemical behavior compared to non-fluorinated benzopyran analogs.

| Fluorine Property | Impact on this compound |

|---|---|

| High Electronegativity (4.0) | Enhanced molecular dipole moment and altered pKa |

| Strong C-F Bond | Increased metabolic stability and resistance to oxidation |

| Small Atomic Size | Minimal steric perturbation of molecular structure |

| High Lipophilicity | Improved membrane permeability and bioavailability |

The strategic placement of fluorine atoms in this compound serves multiple purposes in the context of drug design. The 6 and 8 positions are particularly valuable for fluorine substitution because they provide protection against metabolic oxidation while maintaining favorable interactions with biological targets. The presence of fluorine at these positions can block sites that are typically susceptible to cytochrome P450-mediated metabolism, thereby extending the compound's half-life in biological systems.

Furthermore, the lipophilicity modifications introduced by fluorine substitution enhance the compound's ability to traverse biological membranes. This property is particularly important for benzopyran derivatives intended for therapeutic applications, as improved membrane permeability can lead to better bioavailability and more predictable pharmacokinetic profiles. The dual fluorine substitution pattern in this compound represents an optimized approach to achieving these benefits while preserving the compound's ability to interact effectively with biological targets.

Properties

IUPAC Name |

(4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYJSJWWXNXVNN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1O)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Stepwise Preparation Protocol

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Deprotonation of Fluorophenol | Fluorophenol dissolved in DMF, cooled to 0 °C, treated with sodium hydride (NaH) | NaH (1.1 eq.), DMF, 0 °C | Formation of phenolate ion |

| 2. Alkylation with 2-bromo-γ-butyrolactone | Dropwise addition of 2-bromo-γ-butyrolactone to phenolate solution, stirred overnight | 2-bromo-γ-butyrolactone (1.1 eq.), RT, overnight | Formation of open-chain intermediate |

| 3. Extraction and Purification | Quenching with water, extraction with dichloromethane, column chromatography | Standard organic extraction and purification | Isolated intermediate (~52% yield) |

| 4. Acid-Catalyzed Cyclization | Treatment of intermediate with acid catalyst (e.g., ZnCl2) | ZnCl2 or other acid catalyst, controlled temperature | Ring closure to form benzopyran core |

| 5. Hydroxylation | Oxidation to introduce hydroxyl at C-4 if not introduced during cyclization | KMnO4, CrO3, or other oxidants | Final product: (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol |

Reaction Conditions and Optimization

Base Selection: Sodium hydride is preferred for phenol deprotonation due to its strong basicity and compatibility with DMF solvent.

Solvent: N,N-Dimethylformamide (DMF) is commonly used for its ability to solubilize both phenol and lactone derivatives and facilitate nucleophilic substitution.

Temperature Control: Initial deprotonation is performed at low temperature (~0 °C) to control reactivity and prevent side reactions; alkylation proceeds at room temperature overnight.

Acid Catalysts for Cyclization: Zinc chloride (ZnCl2) is an effective catalyst for ring closure, promoting efficient cyclization with high yield.

Oxidizing Agents: Potassium permanganate and chromium trioxide are effective for hydroxylation but require careful control to avoid overoxidation.

Industrial Scale-Up Considerations

The described two-step reaction sequence (alkylation followed by acid-catalyzed cyclization) is advantageous for industrial production due to:

Simplicity: Only two main steps with straightforward operations.

High Yield: Intermediate yields around 50% and efficient ring closure improve overall output.

Cost-Effectiveness: Use of readily available starting materials and common reagents.

Scalability: Suitable for continuous flow reactors and automated systems to enhance throughput.

Process optimization includes:

Minimizing solvent use and waste.

Recycling catalysts where possible.

Fine-tuning reaction times and temperatures to maximize purity and yield.

Research Findings and Reaction Analysis

Reaction Types Involved

| Reaction Type | Description | Common Reagents | Products Formed |

|---|---|---|---|

| Nucleophilic Substitution | Phenolate attacks halogenated lactone | NaH, 2-bromo-γ-butyrolactone | Open-chain intermediate |

| Acid-Catalyzed Cyclization | Intramolecular ring closure | ZnCl2 or other acids | Benzopyran ring system |

| Hydroxylation | Introduction of hydroxyl group | KMnO4, CrO3 | Hydroxylated benzopyran |

Chemical Properties Influencing Preparation

Fluorine substituents increase the electron-withdrawing character of the aromatic ring, affecting reactivity and regioselectivity during substitution and cyclization.

The stereochemistry at the 4-position (4S) is controlled during ring closure and hydroxylation steps, critical for biological activity.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Phenol Deprotonation | Sodium hydride, DMF | 0 °C, 1 h | N/A | Formation of phenolate ion |

| Alkylation | 2-bromo-γ-butyrolactone | RT, overnight | ~52 | Requires inert atmosphere for best results |

| Extraction & Purification | Water, dichloromethane | Standard | N/A | Column chromatography for purity |

| Cyclization | ZnCl2 catalyst | Controlled temp | High | Efficient ring closure |

| Hydroxylation | KMnO4, CrO3 | Controlled oxidation | Variable | Careful control to avoid overoxidation |

Chemical Reactions Analysis

Types of Reactions

(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Studies have explored its potential as an enzyme inhibitor or receptor modulator.

Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Selected Benzopyrans

Biological Activity

(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is a synthetic organic compound with significant potential in pharmacological applications. Its unique molecular structure, characterized by the presence of fluorine atoms and a benzopyran core, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| IUPAC Name | (4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol |

| PubChem CID | 64984807 |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . In vitro experiments have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line Studies : The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. Results demonstrated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 20 µM.

The proposed mechanism of action for this compound involves:

- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of Angiogenesis : It appears to downregulate vascular endothelial growth factor (VEGF), thereby inhibiting new blood vessel formation essential for tumor growth.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties . In animal models of inflammation:

- Carrageenan-Induced Paw Edema : Administration of the compound significantly reduced paw swelling compared to control groups.

This effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Breast Cancer Treatment

A study published in Cancer Letters evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to untreated controls. Histological analysis revealed decreased mitotic figures and increased apoptosis in tumor tissues.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that pretreatment with this compound significantly reduced neuronal cell death in vitro.

Q & A

Q. Strategies :

- Chiral resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation analogs) to enforce enantioselectivity .

- Protecting groups : Temporarily protect the C4 hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent undesired side reactions during fluorination .

- Low-temperature fluorination : Employ KF/18-crown-6 or Selectfluor® under anhydrous conditions to minimize racemization .

Table 1 : Comparison of fluorination reagents for benzopyran derivatives

| Reagent | Yield (%) | Enantiomeric Excess (ee) | Conditions | Reference |

|---|---|---|---|---|

| KF/18-crown-6 | 78 | 92% (4S) | THF, −20°C | |

| Selectfluor® | 85 | 88% (4S) | MeCN, RT |

How can researchers confirm the stereochemical configuration of this compound using spectroscopic methods?

Answer:

- X-ray crystallography : The gold standard for absolute configuration determination. Co-crystallization with heavy atoms (e.g., bromine derivatives) enhances diffraction quality .

- NMR spectroscopy :

- H-NMR coupling constants : Analyze and to infer ring conformation and substituent orientation.

- NOESY/ROESY : Detect spatial proximity between the C4 hydroxyl proton and fluorine atoms to validate the 4S configuration .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) for chiral centers .

Note : Contradictions in NMR data (e.g., unexpected splitting) may arise from dynamic ring puckering. Use variable-temperature NMR to resolve ambiguities .

What are the common side reactions during fluorination of 6,8-difluoro-substituted benzopyrans, and how can they be minimized?

Answer:

Observed side reactions :

- Over-fluorination : Uncontrolled substitution at adjacent positions (e.g., C5 or C7).

- Ring-opening : Acidic fluorination conditions may hydrolyze the benzopyran ring.

Q. Mitigation strategies :

- Regioselective directing groups : Introduce temporary electron-withdrawing groups (e.g., nitro) at C6/C8 to guide fluorination .

- Microwave-assisted synthesis : Reduce reaction time and thermal degradation risks .

- Post-fluorination quenching : Add aqueous NaHCO₃ immediately after fluorination to neutralize residual HF .

How do the electronic effects of 6,8-difluoro substituents influence the benzopyran ring’s reactivity in nucleophilic reactions?

Answer:

Fluorine’s strong electron-withdrawing effect:

- Decreased electron density : The benzopyran ring becomes less susceptible to electrophilic attack (e.g., nitration or sulfonation).

- Enhanced stability : Fluorine substituents reduce oxidative degradation of the dihydroxy group at C4 .

- Directing effects : Fluorine at C8 may activate the C7 position for regioselective functionalization (e.g., Suzuki coupling) .

Table 2 : Hammett substituent constants (σ) for benzopyran derivatives

| Substituent | σ (meta) | σ (para) | Impact on Reactivity |

|---|---|---|---|

| −F | 0.34 | 0.06 | Electron-withdrawing, deactivating |

| −OH | 0.12 | −0.37 | Electron-donating, activating |

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Answer:

- Kinase inhibition assays : Use recombinant kinases (e.g., MAPK or PI3K) with ATP-competitive luminescent assays (ADP-Glo™). Include LY294002 (PI3K inhibitor) and PD98059 (MEK inhibitor) as positive controls .

- Cytotoxicity testing : Employ MTT or resazurin assays in HEK293 or HepG2 cells. Normalize data to vehicle (DMSO ≤0.1%) and untreated controls.

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

Q. Critical controls :

- Enantiomer controls : Test the (4R)-enantiomer to isolate stereospecific effects.

- Solvent-matched blanks : Account for solvent interference in spectroscopic readouts.

How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

Answer:

Discrepancies often arise from:

- Measurement techniques : LogP values vary between shake-flask and HPLC methods.

- Solvent systems : Aqueous solubility is pH-dependent (e.g., protonation of C4 hydroxyl).

Q. Resolution strategies :

- Standardized protocols : Follow OECD guidelines for logP determination (e.g., HPLC with a C18 column and isocratic elution) .

- pH-solubility profiling : Measure solubility across pH 1–10 using potentiometric titration .

- Interlaboratory validation : Collaborate with multiple labs to replicate results, as seen in studies on analogous benzopyrans .

Note : Physical property data (e.g., melting point) for this compound are currently unreported. Preliminary studies should prioritize DSC and TGA analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.